Lipophilicity and Permeability (LogP & TPSA)
The cyclohexyl substituent confers a distinct lipophilicity profile compared to other common N-substituents, which is a critical determinant of passive membrane permeability and non-specific binding. The target compound's computed XLogP3-AA of 3.1 is significantly higher than that of the 2-methyl (calculated XLogP3-AA ≈ 2.0) and 2-isopropyl (calculated XLogP3-AA ≈ 2.5) analogs, but lower than the 2-phenyl analog (calculated XLogP3-AA ≈ 3.8) [1]. Concurrently, its topological polar surface area (TPSA) of 3.2 Ų remains constant across the non-oxidized N-alkyl analogs, indicating that lipophilicity differences are the primary driver of varying membrane interaction profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.1; TPSA: 3.2 Ų [1] |
| Comparator Or Baseline | 2-methyl-2,3-dihydro-1H-isoindole: XLogP3-AA ≈ 2.0; TPSA: 3.2 Ų. 2-isopropyl-2,3-dihydro-1H-isoindole: XLogP3-AA ≈ 2.5; TPSA: 3.2 Ų. 2-phenyl-2,3-dihydro-1H-isoindole: XLogP3-AA ≈ 3.8; TPSA: 3.2 Ų [1]. |
| Quantified Difference | ΔXLogP3-AA: +1.1 (vs. 2-methyl), +0.6 (vs. 2-isopropyl), -0.7 (vs. 2-phenyl). |
| Conditions | Computational predictions (XLogP3, Cactvs) from PubChem database [1]. |
Why This Matters
This data enables rational selection of the analog with the optimal lipophilicity window for a given biological or synthetic application, as XLogP3 values between 1 and 5 are generally considered favorable for oral drug absorption.
- [1] PubChem. Computed Properties for 2-Cyclohexyl-2,3-dihydro-1H-isoindole (CID 14026032), 2-Methyl-2,3-dihydro-1H-isoindole (CID 3474), 2-Isopropyl-2,3-dihydro-1H-isoindole (CID 11713591), and 2-Phenyl-2,3-dihydro-1H-isoindole (CID 19375678). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
